N-(2,3-dihydro-1H-inden-1-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Description
“N-(2,3-dihydro-1H-inden-1-yl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains an indenyl group, a phenyl group, and a triazole group, all of which are common in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indenyl group is a fused cyclopentane and benzene ring, the phenyl group is a benzene ring, and the triazole group is a five-membered ring containing two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, the indenyl and phenyl groups could undergo electrophilic aromatic substitution reactions, and the triazole group could participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, compounds with similar structures have been found to have melting points of 70-74°C and boiling points of 192-194°C.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, compounds containing a 2,3-dihydro-1H-inden-1-one structure have been found to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer disease activities .
Safety and Hazards
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-phenyl-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(19-15-11-10-12-6-4-5-9-14(12)15)17-16(20-22-21-17)13-7-2-1-3-8-13/h1-9,15H,10-11H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIKPZZFVVYNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=NNN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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